ポリジメチルシロキサン

説明

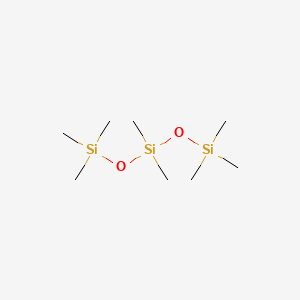

Octamethyltrisiloxane is a silicone polymer known for its unique rheological properties, optical clarity, and general inertness. It is widely used in various applications, ranging from cosmetics to industrial lubricants and medical devices . The chemical formula of poly(dimethylsiloxane) is CH₃[Si(CH₃)₂O]ₙSi(CH₃)₃, where “n” represents the number of repeating monomer units .

科学的研究の応用

Octamethyltrisiloxane has a wide range of applications in scientific research:

Chemistry: Used as a solvent and in chromatography columns.

Biology: Employed in microfluidic devices and cell culture substrates.

Medicine: Utilized in medical devices, implants, and drug delivery systems.

作用機序

Target of Action

Poly(dimethylsiloxane) (PDMS) is a silicone polymer that doesn’t have a specific biological target. It is generally considered inert, non-toxic, and non-flammable . PDMS is used in a wide variety of applications, from cosmetics to industrial lubrication, and even in biomedical microelectromechanical systems (bio-MEMS) .

Mode of Action

PDMS interacts with its environment primarily through its physical properties rather than specific biochemical interactions. It is known for its unusual rheological (or flow) properties . As a thermoset elastic polymer, PDMS is transparent in the near ultraviolet, visible, and near-infrared spectral regions . It is easy to mold into any shape, forming surfaces with a pronounced smoothness .

Biochemical Pathways

It can affect the dynamics of solvated species and drastically alter the deactivation pathways of their excited states .

Pharmacokinetics

It’s worth noting that pdms has high permeability to gases .

Result of Action

The primary effects of PDMS are due to its physical properties. For example, it is used in shampoos as it makes hair shiny and slippery . In biomedical applications, PDMS can create a stable hydrophilic surface that prevents the adsorption of proteins and other biomacromolecules .

Action Environment

The action of PDMS can be influenced by environmental factors. For instance, its surface hydrophilicity and micro-textures can change after immersion in certain chemicals . Oxygen plasma treatment can decrease the contact angle of PDMS, making it more hydrophilic . Furthermore, exposure to tissue culture media can result in increased PDMS surface element concentrations of nitrogen and oxygen .

生化学分析

Biochemical Properties

Poly(dimethylsiloxane) plays a significant role in biochemical reactions due to its inertness and stability. It interacts with various enzymes, proteins, and other biomolecules primarily through physical adsorption rather than chemical bonding. For instance, Poly(dimethylsiloxane) surfaces can be modified to enhance cell adhesion by immobilizing proteins like collagen type I . This interaction is crucial for applications in tissue engineering and cell culture, where maintaining cell viability and promoting differentiation are essential.

Cellular Effects

Poly(dimethylsiloxane) influences cellular processes by providing a biocompatible surface for cell culture. Its hydrophobic nature can be modified to improve cell adhesion and proliferation. Studies have shown that Poly(dimethylsiloxane) surfaces treated with oxygen plasma or coated with extracellular matrix proteins can support the adhesion and growth of various cell types, including mesenchymal stem cells . These modifications can enhance cell signaling pathways, gene expression, and cellular metabolism, promoting osteogenesis and other differentiation processes.

Molecular Mechanism

At the molecular level, Poly(dimethylsiloxane) exerts its effects through physical interactions with biomolecules. The polymer’s flexibility and low surface energy allow it to conform to the shapes of interacting molecules, facilitating adsorption. For example, the surface modification of Poly(dimethylsiloxane) with (3-aminopropyl) triethoxy silane and glutaraldehyde enables the covalent binding of proteins, enhancing its biocompatibility . These interactions do not typically involve enzyme inhibition or activation but rather provide a stable platform for cellular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Poly(dimethylsiloxane) can change over time due to factors like stability and degradation. Poly(dimethylsiloxane) is generally stable, but its surface properties can degrade, affecting cell adhesion and function. Long-term studies have shown that surface treatments, such as oxygen plasma, can lose effectiveness over time, necessitating periodic re-treatment . Additionally, the polymer’s mechanical properties, such as elasticity and tensile strength, can change with prolonged exposure to biological environments.

Dosage Effects in Animal Models

The effects of Poly(dimethylsiloxane) vary with different dosages in animal models. At low doses, Poly(dimethylsiloxane) is generally well-tolerated and does not induce significant adverse effects. High doses can lead to cytotoxicity and genotoxicity, as observed in some studies involving oral or dermal administration in rats and rabbits . These effects include weight loss and underdeveloped reproductive structures in male organisms, highlighting the importance of dosage control in biomedical applications.

Metabolic Pathways

Poly(dimethylsiloxane) is not metabolized by the body but can influence metabolic pathways indirectly. For example, in bioreactor cultures of Bacillus subtilis, the addition of Poly(dimethylsiloxane) as an oxygen carrier improved the production of poly-γ-glutamic acid by enhancing oxygen transfer . This indicates that Poly(dimethylsiloxane) can play a role in optimizing metabolic processes in microbial systems, although it does not participate directly in metabolic reactions.

Transport and Distribution

Within cells and tissues, Poly(dimethylsiloxane) is transported and distributed based on its physical properties. Its low surface tension allows it to spread easily and form uniform coatings, making it ideal for applications requiring even distribution . Poly(dimethylsiloxane) can also interact with transport proteins and cellular membranes, influencing its localization and accumulation in specific tissues.

Subcellular Localization

Poly(dimethylsiloxane) can localize to specific subcellular compartments depending on its surface modifications. For instance, Poly(dimethylsiloxane) surfaces functionalized with proteins or peptides can target specific cellular organelles, enhancing their activity or function . These targeting signals and post-translational modifications direct Poly(dimethylsiloxane) to desired locations within the cell, facilitating its use in targeted drug delivery and other biomedical applications.

準備方法

Synthetic Routes and Reaction Conditions: Octamethyltrisiloxane is typically synthesized through the hydrolysis and polymerization of dimethyldichlorosilane. The reaction involves the following steps:

Hydrolysis: Dimethyldichlorosilane reacts with water to form silanol-terminated poly(dimethylsiloxane) and hydrochloric acid. [ n \text{Si(CH₃)₂Cl₂} + (n+1) \text{H₂O} \rightarrow \text{HO[Si(CH₃)₂O]}ₙ\text{H} + 2n \text{HCl} ]

Polymerization: The silanol groups undergo condensation to form the polymer chain.

Industrial Production Methods: For industrial applications, the chlorine atoms in the silane precursor can be replaced with acetate groups to produce acetic acid instead of hydrochloric acid, which is less chemically aggressive. This method is slower but more suitable for consumer applications like silicone caulk and adhesives .

化学反応の分析

Octamethyltrisiloxane undergoes various chemical reactions, including:

Oxidation: Octamethyltrisiloxane can be oxidized under specific conditions, leading to the formation of silanol groups.

Cross-linking: Hydroxyl-terminated poly(dimethylsiloxane) can be cross-linked with polymethylhydrosiloxane through a condensation reaction, liberating hydrogen.

Substitution: Silane precursors with different functional groups can introduce branches or cross-links in the polymer chain.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents like hydrogen peroxide.

Cross-linking: Typically involves polymethylhydrosiloxane and a catalyst.

Substitution: Utilizes silane precursors with various functional groups.

Major Products:

Oxidation: Silanol-terminated poly(dimethylsiloxane).

Cross-linking: Cross-linked poly(dimethylsiloxane) networks.

Substitution: Branched or cross-linked poly(dimethylsiloxane) polymers.

類似化合物との比較

Octamethyltrisiloxane is compared with other silicone polymers like:

Poly(methylhydrosiloxane): Used for cross-linking poly(dimethylsiloxane).

Poly(methylphenylsiloxane): Offers higher thermal stability.

Poly(trifluoropropylmethylsiloxane): Provides enhanced chemical resistance

Uniqueness: Octamethyltrisiloxane stands out due to its combination of flexibility, optical clarity, and chemical inertness, making it highly versatile for various applications .

特性

IUPAC Name |

dimethyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXSVUQTKDNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28349-86-2, 42557-10-8 | |

| Record name | Octamethyltrisiloxane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28349-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl-terminated poly(dimethylsiloxane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9040710 | |

| Record name | Octamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS] | |

| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/ | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/ | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.34 [mmHg] | |

| Record name | Octamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-51-7, 63148-62-9 | |

| Record name | Octamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydimethylsiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ZW13R0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and structure of PDMS?

A1: Poly(dimethylsiloxane) is a linear silicone polymer composed of repeating units of (-Si(CH3)2O-)n.

Q2: What spectroscopic techniques are used to characterize PDMS?

A2: Common techniques include:

- Nuclear Magnetic Resonance (NMR): Provides information about the polymer's structure, composition, and dynamics. [, , , , , ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and analyzes chemical bonding within the polymer. [, , , , ]

- X-ray Photoelectron Spectroscopy (XPS): Characterizes surface composition and chemical states of elements present in PDMS. [, , , , , ]

Q3: How does the molecular weight of PDMS affect its properties?

A3: Molecular weight significantly influences properties such as:

- Viscosity: Higher molecular weight PDMS exhibits increased viscosity. [, ]

- Mechanical Strength: Longer chains contribute to enhanced tensile strength and elasticity. []

- Glass Transition Temperature (Tg): Tg can be affected by molecular weight, with lower molecular weights generally leading to lower Tg values. [, ]

Q4: What makes PDMS compatible with various materials?

A4: PDMS exhibits excellent compatibility with a wide range of materials due to its:

- Inert nature: It generally does not react with or degrade other materials. []

- Low surface energy: This contributes to its non-stick properties and facilitates easy release from molds. [, ]

- Flexibility: Its ability to conform to different shapes makes it ideal for creating conformal coatings and interfaces. []

Q5: How is PDMS employed in microfluidics?

A5: PDMS is widely used in microfluidics due to:

- Ease of fabrication: Soft lithography techniques allow for rapid prototyping of microfluidic devices. [, , ]

- Optical transparency: Enables visual monitoring of fluids and reactions within microchannels. []

- Gas permeability: Facilitates gas exchange, making it suitable for cell culture applications. []

Q6: Why is surface modification of PDMS often necessary?

A6: While inherently hydrophobic, PDMS surface modification is often crucial for specific applications:

- Hydrophilicity Enhancement: Plasma treatment, UV exposure, or chemical modification can introduce hydrophilic groups to improve wettability and cell adhesion. [, , , ]

- Biocompatibility Improvement: Surface modifications can reduce protein adsorption and enhance biocompatibility for biomedical applications. [, , ]

- Functionalization: Attaching specific molecules or polymers to the PDMS surface enables tailored functionality for sensing, separation, or targeted delivery. [, , , ]

Q7: How does plasma treatment affect the PDMS surface?

A7: Plasma treatment, specifically oxygen plasma, alters the PDMS surface by:

- Introducing polar groups: This increases surface energy and hydrophilicity. [, , ]

- Altering surface morphology: Plasma treatment can roughen the surface, creating nanoscale features. []

- Influencing surface chemistry: It can lead to the formation of silanol (Si-OH) groups, enhancing reactivity for further modifications. []

Q8: Can the wettability of a PDMS surface be reversed?

A9: Yes, studies have shown that the wettability of PDMS surfaces can be reversibly switched between superhydrophilic and superhydrophobic states by employing specific treatments like plasma and heat treatments in conjunction with electroless gold plating. []

Q9: What are some common copolymers incorporating PDMS?

A9: Several copolymers have been synthesized by combining PDMS with other polymers, including:

- Poly(dimethylsiloxane)-b-poly(methylmethacrylate) (PDMS-b-PMMA): Combines the flexibility of PDMS with the optical clarity and biocompatibility of PMMA. []

- Polylactide-poly(dimethylsiloxane)-polylactide (PLA-PDMS-PLA): Utilizes the biodegradability of PLA and the low surface energy of PDMS for nanolithographic applications. []

- Poly(dimethylsiloxane)-polyamide (PAS) copolymers: These copolymers are studied for their unique surface properties and potential applications as membranes in artificial organs. [, ]

Q10: How does the incorporation of PDMS affect the properties of blends and copolymers?

A10: Incorporating PDMS can significantly modify properties such as:

- Flexibility and Toughness: PDMS acts as a soft segment, enhancing flexibility and impact resistance. [, , ]

- Surface Properties: PDMS often enriches at the surface, influencing hydrophobicity and surface interactions. [, ]

- Morphology: Phase separation in blends and copolymers leads to distinct microstructures, impacting mechanical and thermal properties. [, ]

Q11: Can PDMS be used to toughen epoxy resins?

A12: Yes, research demonstrates that incorporating poly(dimethylsiloxane) with terminal vinyl ester groups (BVHPDMS) into an epoxy resin significantly improves its impact strength. [] The addition of organophilic montmorillonite clay further enhances the mechanical properties of these hybrid nanocomposites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride](/img/structure/B1164878.png)